4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid 4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14524641
InChI: InChI=1S/C15H11N3O2S/c19-14(20)10-3-5-12(6-4-10)17-15-18-13(9-21-15)11-2-1-7-16-8-11/h1-9H,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C15H11N3O2S
Molecular Weight: 297.3 g/mol

4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid

CAS No.:

Cat. No.: VC14524641

Molecular Formula: C15H11N3O2S

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid -

Specification

Molecular Formula C15H11N3O2S
Molecular Weight 297.3 g/mol
IUPAC Name 4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzoic acid
Standard InChI InChI=1S/C15H11N3O2S/c19-14(20)10-3-5-12(6-4-10)17-15-18-13(9-21-15)11-2-1-7-16-8-11/h1-9H,(H,17,18)(H,19,20)
Standard InChI Key VOAGRCWYJDZBFU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid features a benzoic acid backbone substituted at the para position with an amino-linked thiazole ring. The thiazole’s 4-position is further connected to a pyridine ring at its 3-position (Figure 1). This arrangement creates a planar structure conducive to π-π stacking interactions, which are critical for binding to biological targets such as DNA or enzymes .

Molecular Formula and Weight

  • Molecular formula: C15H11N3O2S\text{C}_{15}\text{H}_{11}\text{N}_{3}\text{O}_{2}\text{S}

  • Molecular weight: 297.33 g/mol .

Key Functional Groups

  • Benzoic acid: Provides hydrophilicity and potential for hydrogen bonding via the carboxylic acid group.

  • Thiazole: A five-membered ring containing nitrogen and sulfur, known to enhance metabolic stability and bioavailability.

  • Pyridine: Aromatic nitrogen heterocycle contributing to base-pair interactions and metal coordination .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of pyridine-thiazole hybrids typically involves multi-step reactions:

  • Thiazole formation: Cyclization of thiourea derivatives with α-halo ketones via the Hantzsch thiazole synthesis .

  • Coupling reactions: Amide bond formation between the thiazole-amine and benzoic acid derivatives using carbodiimide crosslinkers (e.g., EDC, DCC).

  • Pyridine introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridine moiety .

Example Reaction Scheme

Benzoic acid-4-amine+2-bromo-4-(pyridin-3-yl)thiazoleBase4-(4-pyridin-3-yl-thiazol-2-ylamino)-benzoic acid\text{Benzoic acid-4-amine} + \text{2-bromo-4-(pyridin-3-yl)thiazole} \xrightarrow{\text{Base}} \text{4-(4-pyridin-3-yl-thiazol-2-ylamino)-benzoic acid}

Physicochemical Profile

PropertyValue/DescriptionSource Compound Analogy
Boiling point~546.7°C
Flash point~284.4°C
SolubilityLow in water; soluble in DMSO, DMF
LogP~3.7 (indicative of moderate lipophilicity)

Biological Activity and Mechanisms

Hypothesized Activity of 4-(4-Pyridin-3-yl-thiazol-2-ylamino)-Benzoic Acid

Structural similarities suggest:

  • DNA intercalation: Planar regions may disrupt DNA replication.

  • Enzyme inhibition: Potential targeting of topoisomerases or kinases .

Antimicrobial Properties

Thiazole derivatives are known for broad-spectrum antimicrobial activity. For instance:

  • 2-Aminothiazoles: Effective against prion diseases via misfolded protein inhibition .

  • Pyridine-thiazole hybrids: Disrupt microbial cell wall synthesis.

Computational and Structural Insights

QSAR Modeling

Quantitative structure-activity relationship (QSAR) studies on analogs reveal:

  • Hydrophobic substituents (e.g., bromophenyl groups) enhance anticancer activity .

  • Electron-donating groups (e.g., hydroxyl) improve solubility but may reduce membrane permeability .

Key Parameters from Hansch Analysis

log(1/C)=0.921π0.567σ+7.685\log(1/C) = 0.921\pi - 0.567\sigma + 7.685

Where π\pi = lipophilicity, σ\sigma = electronic effects .

Molecular Docking

Docking studies suggest high affinity for:

  • PARP1 active site: Hydrogen bonding with Glu988 and π-stacking with Tyr907 .

  • DNA minor groove: Stabilized by van der Waals interactions .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Selective cytotoxicity against leukemia and solid tumors .

  • Antimicrobials: Combating drug-resistant pathogens via novel mechanisms.

  • Neurology: Prion disease modulation (extrapolated from thiazole activity) .

Industrial Relevance

  • Agrochemicals: Herbicidal and fungicidal formulations.

  • Material science: Coordination polymers for catalytic applications .

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